molecular formula C10H13F6N3O4 B2813774 2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid CAS No. 2649072-05-7

2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid

Cat. No. B2813774
CAS RN: 2649072-05-7
M. Wt: 353.221
InChI Key: PUNBMEIVSVQDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, biochemistry, and materials science.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The azetidine ring is a versatile pharmacophore found in many natural and synthetic compounds. Researchers have explored its potential as a scaffold for drug design due to its diverse biological activities . The trifluoroacetic acid moiety in this compound can enhance solubility and bioavailability, making it an interesting candidate for drug development. Possible applications include antiviral, antibacterial, or anticancer agents.

properties

IUPAC Name

2-(azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2C2HF3O2/c1-2-9-6(8-1)5-3-7-4-5;2*3-2(4,5)1(6)7/h5,7H,1-4H2,(H,8,9);2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNBMEIVSVQDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F6N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid

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